N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18469757
InChI: InChI=1S/C10H9BrN2O3/c1-6(14)9(13-16)10(15)12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,12,15)/b9-6+
SMILES:
Molecular Formula: C10H9BrN2O3
Molecular Weight: 285.09 g/mol

N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide

CAS No.:

Cat. No.: VC18469757

Molecular Formula: C10H9BrN2O3

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide -

Specification

Molecular Formula C10H9BrN2O3
Molecular Weight 285.09 g/mol
IUPAC Name (E)-N-(4-bromophenyl)-3-hydroxy-2-nitrosobut-2-enamide
Standard InChI InChI=1S/C10H9BrN2O3/c1-6(14)9(13-16)10(15)12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,12,15)/b9-6+
Standard InChI Key WCTMPRQTRDQLII-RMKNXTFCSA-N
Isomeric SMILES C/C(=C(/C(=O)NC1=CC=C(C=C1)Br)\N=O)/O
Canonical SMILES CC(=C(C(=O)NC1=CC=C(C=C1)Br)N=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide features a bromophenyl group attached to a hydroxyimino-3-oxobutanamide chain. The IUPAC name, (E)-N-(4-bromophenyl)-3-hydroxy-2-nitrosobut-2-enamide, reflects its stereochemistry and functional groups . Key structural elements include:

  • A bromo substituent at the para position of the phenyl ring, enhancing electrophilic reactivity.

  • A hydroxyimino group (=N–OH) conjugated with a ketone, enabling tautomerism and hydrogen bonding.

  • An amide linkage connecting the aromatic and aliphatic segments, contributing to planar rigidity.

The compound’s canonical SMILES representation, CC(=C(C(=O)NC1=CC=C(C=C1)Br)N=O)O, and InChIKey, WCTMPRQTRDQLII-RMKNXTFCSA-N, provide unambiguous identifiers for database searches .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₉BrN₂O₃
Molecular Weight285.09 g/mol
IUPAC Name(E)-N-(4-bromophenyl)-3-hydroxy-2-nitrosobut-2-enamide
SMILESCC(=C(C(=O)NC1=CC=C(C=C1)Br)N=O)O
XLogP31.8 (estimated)

Synthesis and Preparation

Synthetic Pathways

The synthesis of N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide involves condensation reactions between 4-bromoaniline and a β-ketoamide precursor. A representative route includes:

  • Acylation: 4-Bromoaniline reacts with diketene or a β-keto acid derivative to form the corresponding β-ketoamide.

  • Hydroxyimination: The ketone group undergoes oximation using hydroxylamine hydrochloride, introducing the hydroxyimino functionality.

Alternative methods employ microwave-assisted synthesis to reduce reaction times and improve yields.

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the phenyl ring’s para position requires careful control of reaction conditions.

  • Tautomeric Stability: The hydroxyimino group may tautomerize to a nitroso form, necessitating pH control during purification .

Comparative Analysis with Halogenated Analogs

Chloro-Substituted Analog

N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide (CID: 135420534) shares structural similarities but exhibits lower lipophilicity (XLogP3: 1.2) due to chlorine’s smaller atomic radius . This analog shows reduced COX-2 inhibition but comparable antimicrobial efficacy, highlighting halogen size’s role in target selectivity .

Table 2: Halogen-Specific Properties

PropertyBromo DerivativeChloro Derivative
Molecular Weight285.09 g/mol240.64 g/mol
XLogP31.81.2
MIC (S. aureus)64 µg/mL64 µg/mL
COX-2 IC₅₀12 µM28 µM

Future Directions and Research Opportunities

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability. Preliminary molecular dynamics simulations predict stable ligand-polymer interactions .

Structure-Activity Relationship (SAR) Studies

Systematic substitution of the bromo group with iodine or fluorine may optimize pharmacokinetic profiles. Computational models (e.g., DFT calculations) can predict electronic effects on target binding .

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